molecular formula C14H12N4O4S B11090815 2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one

2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one

Cat. No.: B11090815
M. Wt: 332.34 g/mol
InChI Key: SYQJHWKHJNZWMU-UHFFFAOYSA-N
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Description

2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group, a hydrazinyl group, and a nitro group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with benzyl chloride to introduce the benzyl group. This is followed by nitration to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The benzyl and hydrazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Conversion to 2-Benzyl-4-amino-6-nitro-1-oxo-1,2-benzothiazol-3-one.

    Reduction: Formation of 2-Benzyl-4-hydrazinyl-6-amino-1-oxo-1,2-benzothiazol-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-hydrazinyl-6-nitro-1,2-benzisothiazol-3(2H)-one 1-oxide: Similar structure but with an additional oxygen atom.

    2-Benzyl-4-hydrazino-6-nitro-1,2-benzisothiazol-3(2H)-one: Lacks the oxo group at the 1-position.

Uniqueness

2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and hydrazinyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

2-benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H12N4O4S/c15-16-11-6-10(18(20)21)7-12-13(11)14(19)17(23(12)22)8-9-4-2-1-3-5-9/h1-7,16H,8,15H2

InChI Key

SYQJHWKHJNZWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2=O)[N+](=O)[O-])NN

Origin of Product

United States

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